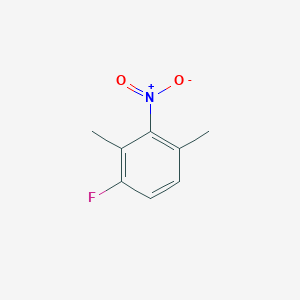

1,3-Dimethyl-4-fluoro-2-nitrobenzene

描述

Contextual Significance within Contemporary Aromatic Chemistry Research

In the broader context of contemporary aromatic chemistry, 1,3-Dimethyl-4-fluoro-2-nitrobenzene is recognized primarily as a versatile building block for the synthesis of more complex molecules. Its importance stems from the strategic placement of its functional groups, which allows for selective chemical transformations. Aromatic nitro compounds are well-established precursors for the synthesis of anilines, which are fundamental components in many pharmaceuticals and agrochemicals. The presence of a fluorine atom further enhances the compound's utility, as the incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity of drug candidates.

The study of fluorinated nitroaromatic compounds is an active area of research, driven by the need for novel synthetic intermediates. These compounds are crucial in the development of new materials and biologically active molecules. This compound serves as a key intermediate in the production of certain pesticides and herbicides. Furthermore, its application extends to the pharmaceutical industry, where it is used in the synthesis of various drugs, including some antibiotics.

Molecular Architecture and Strategic Functional Group Analysis

The molecular structure of this compound is defined by the interplay of its constituent functional groups on the aromatic ring. The chemical formula for this compound is C₈H₈FNO₂.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol |

| Boiling Point | 220-225 °C |

| Melting Point | 76-77 °C |

| Density | 1.38 g/cm³ |

| Appearance | Colorless crystal or light yellow solid |

Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it.

Fluorine Atom (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect), which further deactivates the ring towards electrophilic attack. Conversely, it has a weak electron-donating resonance effect (+R effect). In the context of SNAr reactions, the fluorine atom can act as a good leaving group, especially when activated by the ortho nitro group.

Methyl Groups (-CH₃): The two methyl groups are electron-donating through inductive and hyperconjugation effects. They generally activate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions.

The specific arrangement of these substituents in this compound creates a nuanced reactivity profile. The nitro group at position 2 and the fluorine at position 4 are ortho and para to the methyl group at position 1, and the methyl group at position 3 is ortho to both the nitro and fluorine groups. This intricate electronic environment dictates the regioselectivity of its reactions. For instance, in nucleophilic aromatic substitution reactions, the fluorine atom at position 4 is activated by the ortho nitro group, making it a likely site for substitution.

Current Research Trajectories and Identified Gaps in the Scientific Literature

Current research involving compounds structurally similar to this compound often focuses on their application as intermediates in the synthesis of high-value chemicals. The development of efficient and selective synthetic methodologies for fluorinated and nitrated aromatic compounds remains an area of active investigation. This includes exploring novel catalytic systems and reaction conditions to improve yields and minimize by-product formation.

A significant portion of the research on related compounds is in the domain of medicinal chemistry and agrochemistry, where the introduction of the fluoro-nitro-aromatic moiety is explored for the generation of new bioactive molecules. The reduction of the nitro group to an amine is a common transformation that opens up a vast chemical space for further derivatization.

Despite its potential, there appears to be a gap in the scientific literature specifically detailing the comprehensive reaction scope and mechanistic studies of this compound. While its role as a synthetic intermediate is acknowledged in commercial contexts, detailed academic studies on its reactivity, spectroscopic characterization, and the full extent of its applications are not extensively documented in publicly available research. Future research could focus on:

Detailed Mechanistic Studies: In-depth investigations into the kinetics and mechanisms of its various reactions, particularly nucleophilic aromatic substitution.

Expansion of Synthetic Applications: Exploration of its use in the synthesis of a broader range of complex target molecules beyond its current known applications.

Computational Chemistry: Theoretical studies to further elucidate its electronic structure, reactivity, and spectroscopic properties would provide valuable insights for synthetic chemists.

Development of Novel Synthetic Routes: Research into more sustainable and efficient methods for the synthesis of this compound itself would be beneficial.

属性

CAS 编号 |

3013-35-2 |

|---|---|

分子式 |

C8H8FNO2 |

分子量 |

169.15 g/mol |

IUPAC 名称 |

1-fluoro-2,4-dimethyl-3-nitrobenzene |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 |

InChI 键 |

KIWXEYRSWQFCKZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(C=C1)F)C)[N+](=O)[O-] |

产品来源 |

United States |

Sophisticated Synthetic Methodologies for 1,3 Dimethyl 4 Fluoro 2 Nitrobenzene

Direct Synthesis Approaches and Mechanistic Considerations

Direct approaches to 1,3-Dimethyl-4-fluoro-2-nitrobenzene primarily involve the introduction of a nitro group onto a pre-existing 4-fluoro-1,3-dimethylbenzene scaffold. The success of these methods hinges on understanding the complex interplay of electronic and steric effects that govern the regiochemical outcome of electrophilic aromatic substitution.

The most direct route to the target compound is the electrophilic nitration of 4-fluoro-1,3-dimethylbenzene (4-fluoro-m-xylene). In this reaction, the substrate is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Mechanistic Considerations: The regiochemical outcome of this substitution is determined by the directing effects of the substituents already present on the aromatic ring.

Methyl Groups (at C1 and C3): These are activating groups and are ortho-, para-directors. They increase the electron density of the ring, particularly at positions ortho and para to themselves, making these sites more susceptible to electrophilic attack. nih.gov

Fluorine Atom (at C4): As a halogen, fluorine is a deactivating group due to its inductive electron withdrawal. However, through resonance, it is an ortho-, para-director. mdpi.com

The nitration of 4-fluoro-1,3-dimethylbenzene can potentially yield three different positional isomers: the desired 2-nitro product, along with 5-nitro and 6-nitro isomers. The position of attack is a result of the cumulative influence of all three substituents. The C2 position is ortho to both activating methyl groups but is also sterically hindered. The C5 position is ortho to the C3-methyl and para to the C1-methyl, but also ortho to the deactivating fluorine. The C6 position is ortho to the C1-methyl and para to the C3-methyl. The strong activation provided by the two methyl groups makes the ring highly reactive, and achieving high selectivity for the sterically hindered 2-position requires careful control of reaction conditions.

Table 1: Predicted Influence of Nitrating Systems on the Regioselectivity of 4-Fluoro-1,3-dimethylbenzene Nitration

| Nitrating Agent | Typical Conditions | Expected Major Product(s) | Rationale |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0-25 °C | Mixture of 2-, 5-, and 6-nitro isomers | Standard conditions; high reactivity may lead to a mixture of products, with the thermodynamically favored, less hindered products potentially dominating. |

| Acetyl Nitrate (B79036) (CH₃COONO₂) | Low Temperature | Potentially higher selectivity for the 2-nitro isomer | A milder nitrating agent may favor the kinetically controlled product, potentially increasing the yield of the sterically hindered isomer. |

An alternative direct synthesis involves modifying the precursor before nitration. For instance, a halogen could be introduced to block a more reactive site, thereby directing the subsequent nitration to the desired position. A hypothetical sequence could begin with 1,3-dimethylbenzene (m-xylene).

Fluorination: Direct electrophilic fluorination of m-xylene (B151644) is challenging. A more viable route to the precursor is the Balz-Schiemann reaction on 2,4-dimethylaniline (B123086).

Halogenation (Blocking): One could introduce a bromine atom onto the 4-fluoro-1,3-dimethylbenzene ring. The most likely position for bromination would be C6, the least sterically hindered position activated by both methyl groups.

Nitration: Nitration of the resulting 6-bromo-4-fluoro-1,3-dimethylbenzene would then be directed by four substituents. The nitro group would likely be directed to the C2 position.

Dehalogenation: The final step would involve the removal of the bromine atom, for example, through catalytic hydrogenation.

This strategy begins with a simpler fluorinated aromatic compound and builds the target molecule by adding the necessary functional groups. A plausible, though challenging, route could start with fluorobenzene (B45895).

Friedel-Crafts Alkylation: Introducing two methyl groups onto the fluorobenzene ring via Friedel-Crafts alkylation. However, controlling this reaction to selectively produce 1,3-dimethyl-4-fluorobenzene is difficult due to the directing effects of the fluorine and the first methyl group, as well as the potential for polyalkylation. libretexts.orglibretexts.org

Nitration: If the desired 4-fluoro-1,3-dimethylbenzene precursor can be successfully synthesized and isolated, the subsequent nitration step would proceed as described in section 2.1.1.

Due to the difficulties in controlling the initial alkylation, this is often not the preferred method for synthesizing specifically substituted xylenes.

Transformative Indirect Synthetic Routes and Advanced Precursor Utilization

Indirect routes involve the synthesis of this compound from aromatic precursors that already possess some of the required substituents or functional groups that can be chemically transformed into the desired ones. These multi-step syntheses often offer better control over regiochemistry. youtube.com

A highly effective and controllable indirect synthesis can be designed starting from a readily available compound such as 2,4-dimethylaniline (2,4-xylidine). This route utilizes the amino group as a synthetic handle to introduce the fluorine atom with high regioselectivity.

The key steps are:

Diazotization: The primary aromatic amine (2,4-dimethylaniline) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Balz-Schiemann Reaction: The diazonium salt is converted to an aryl tetrafluoroborate (B81430) salt. Gentle heating of this salt decomposes it, yielding the desired 4-fluoro-1,3-dimethylbenzene with high regiochemical purity.

Nitration: The synthesized 4-fluoro-1,3-dimethylbenzene is then nitrated as described previously to yield the final product, this compound.

This pathway is advantageous because the Balz-Schiemann reaction provides an unambiguous method for introducing a fluorine atom at the position formerly occupied by the amino group.

Table 2: Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2,4-Dimethylaniline | 1. NaNO₂, HCl (aq) 2. HBF₄ | 2,4-Dimethylbenzenediazonium tetrafluoroborate | Formation of the diazonium salt precursor for fluorination. |

| 2 | 2,4-Dimethylbenzenediazonium tetrafluoroborate | Heat (Δ) | 4-Fluoro-1,3-dimethylbenzene | Regioselective introduction of the fluorine atom via the Balz-Schiemann reaction. |

The target molecule, this compound, is achiral and possesses no stereocenters. Therefore, "stereochemical control" in this context refers to the strategic control of regiochemistry to selectively synthesize the desired positional isomer over other possible outcomes (e.g., the 5-nitro or 6-nitro isomers).

Achieving high selectivity for the 2-nitro isomer during the nitration of 4-fluoro-1,3-dimethylbenzene is the primary challenge. The C2 position is electronically activated by two ortho methyl groups but is also the most sterically hindered site. Strategies to enhance the formation of this specific isomer include:

Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the more sterically hindered isomer, over the thermodynamically more stable, less hindered isomers.

Choice of Nitrating Agent: Using bulkier or milder nitrating agents can alter the regiochemical outcome. While highly reactive agents might show poor selectivity, a milder reagent could exhibit greater sensitivity to the electronic activation at the C2 position.

Catalysis: The use of solid acid catalysts, such as zeolites, has been shown to influence the regioselectivity of nitration reactions in related systems like o-xylene, sometimes favoring the formation of specific isomers by transition state shape-selectivity within the catalyst pores. iitm.ac.in A similar approach could potentially be optimized to favor the formation of this compound.

By carefully manipulating these reaction parameters, the synthetic chemist can steer the reaction towards the preferred positional isomer, maximizing the yield of the target compound.

Precision Optimization of Reaction Parameters and Yield Enhancement

The industrial viability and laboratory efficiency of synthesizing this compound are critically dependent on the optimization of the reaction process. This involves a multi-parameter analysis to maximize product yield, minimize byproduct formation, and ensure the reaction is both reproducible and scalable. Key areas of focus include the selection of advanced catalytic systems and the fine-tuning of the reaction environment.

Modern synthetic strategies increasingly rely on catalysts to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. For the synthesis of this compound, particularly via a halogen exchange (Halex) reaction, catalytic systems are indispensable.

Phase-Transfer Catalysis (PTC)

The introduction of a fluorine atom via nucleophilic aromatic substitution (SNAr) on a precursor like 1,3-dimethyl-4-chloro-2-nitrobenzene with an alkali metal fluoride (B91410) (e.g., KF or CsF) is a common strategy. The low solubility of these fluoride salts in organic solvents necessitates the use of a phase-transfer catalyst (PTC). These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, transport the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs. ijirset.com

The efficacy of the PTC is dependent on its structure. The size of the alkyl groups on the cation affects its lipophilicity and its ability to interact with the fluoride anion. Common PTCs include tetrabutylammonium (B224687) bromide (TBAB), tetramethylammonium (B1211777) chloride, and hexadecyltributylphosphonium bromide. ijirset.com Research on the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene demonstrated that optimizing the amount of the PTC is crucial for maximizing yield. researchgate.net

Interactive Data Table: Effect of Phase-Transfer Catalyst Loading on Yield

Below is a representative data table illustrating the impact of catalyst concentration on the yield of a typical Halex fluorination reaction.

| Catalyst Loading (mol%) | p-chloronitrobenzene Conversion Rate (%) | p-fluoronitrobenzene Yield (%) |

| 2.5 | 85.3 | 78.1 |

| 3.5 | 92.1 | 85.5 |

| 4.5 | 97.9 | 91.6 |

| 5.5 | 98.1 | 91.8 |

| 6.5 | 98.2 | 91.7 |

| Data derived from studies on analogous fluoronitrobenzene synthesis. researchgate.net |

Palladium-Catalyzed Fluorination and Ligand Design

While PTC is effective, transition-metal catalysis represents a more advanced approach. Palladium-catalyzed fluorination of aryl halides or triflates has emerged as a powerful tool. The primary challenge in these reactions is the difficult C–F reductive elimination step from the palladium center. acsgcipr.org The development of specialized ligands has been key to overcoming this hurdle. Sterically hindered and electron-rich biarylphosphine ligands, such as BrettPhos and PhXPhos, have shown success in promoting this transformation. nih.govacs.org These ligands stabilize the palladium catalyst and facilitate the crucial C-F bond formation. acsgcipr.org For the synthesis of this compound from an aryl bromide precursor, a rationally designed palladium-ligand system could offer high efficiency under mild conditions.

The reaction environment, defined by the solvent, temperature, and reaction time, plays a pivotal role in directing the outcome of the synthesis.

Solvent Systems

The choice of solvent is critical in both nitration and fluorination pathways.

For Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and sulfolane (B150427) are preferred for Halex reactions. researchgate.net These solvents effectively solvate the cation of the fluoride salt, leaving a poorly solvated, "naked," and highly nucleophilic fluoride anion. The boiling point of the solvent is also a key consideration, as these reactions often require elevated temperatures. researchgate.net

For Nitration: The classic nitration of an aromatic precursor (e.g., 2-fluoro-1,3-dimethylbenzene) is typically performed using a mixture of concentrated nitric and sulfuric acids, where sulfuric acid acts as both a catalyst and the solvent. chemguide.co.uk In some cases, an inert co-solvent like dichloromethane (B109758) or chloroform (B151607) may be used. google.com Due to its deactivating nature towards electrophilic substitution, nitrobenzene (B124822) itself is sometimes employed as a high-boiling solvent for nitration reactions to prevent di- or tri-nitration. quora.com

Interactive Data Table: Influence of Solvent on Fluorination Yield

The following table demonstrates how solvent choice can significantly affect the yield in a representative SNAr fluorination.

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 91.6 |

| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | 88.2 |

| Sulfolane | 285 | 43.3 | 85.4 |

| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | 82.5 |

| Data based on research into p-fluoronitrobenzene synthesis. researchgate.net |

Environmental Reaction Conditions

Temperature: Temperature control is paramount. In the nitration of activated rings, low temperatures (often below 50°C) are crucial to prevent the formation of multiple nitro-substituted byproducts. chemguide.co.uk Conversely, SNAr fluorination reactions are often slow at room temperature and require significant heating (typically 120-180°C) to proceed at a reasonable rate. researchgate.net Optimization is necessary to find a temperature that maximizes the conversion rate without causing degradation of reactants or products.

Advanced Spectroscopic and Physico Chemical Characterization of 1,3 Dimethyl 4 Fluoro 2 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 1,3-Dimethyl-4-fluoro-2-nitrobenzene, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by multi-dimensional techniques to establish connectivity.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The integration of these signals would correspond to the number of protons of each type. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating nature of the methyl groups. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing information about the substitution pattern on the benzene (B151609) ring.

A thorough search of available scientific databases and literature did not yield specific experimental ¹H NMR data for this compound.

Table 1: Expected ¹H NMR Data for this compound (Hypothetical)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic CH | Varies | Doublet or Doublet of Doublets | J(H-H), J(H-F) |

| Methyl (CH₃) | Varies | Singlet | N/A |

| Methyl (CH₃) | Varies | Singlet | N/A |

| Note: This table is a hypothetical representation of the expected data. No experimental data was found. |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would be significantly affected by the attached functional groups. The carbons attached to the electronegative fluorine and nitro groups would be expected to appear at a lower field (higher ppm values). The aromatic carbons and the methyl carbons would also have characteristic chemical shift ranges.

Specific experimental ¹³C NMR data for this compound could not be located in the reviewed literature and databases.

Table 2: Expected ¹³C NMR Data for this compound (Hypothetical)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-F | Varies (low field) |

| C-NO₂ | Varies (low field) |

| C-CH₃ | Varies |

| Aromatic C-H | Varies |

| Aromatic C (quaternary) | Varies |

| Methyl C | Varies (high field) |

| Note: This table is a hypothetical representation of the expected data. No experimental data was found. |

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom on the aromatic ring, influenced by the adjacent nitro and methyl groups. Coupling between the fluorine and nearby protons (H-F coupling) would lead to splitting of the ¹⁹F signal, providing further structural information.

No experimental ¹⁹F NMR data for this compound was found during the literature search.

Multi-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the complete connectivity of a molecule.

COSY (Correlation Spectroscopy) would be used to identify protons that are spin-spin coupled to each other, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the signals of protons with the signals of the carbon atoms to which they are directly attached.

No published studies utilizing multi-dimensional NMR techniques for the structural elucidation of this compound were identified.

Vibrational Spectroscopy for Functional Group and Structural Conformation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (NO₂), the carbon-fluorine bond (C-F), the aromatic ring, and the methyl groups (CH₃). The key expected vibrational frequencies are:

NO₂ stretching: Asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-F stretching: A strong absorption band in the region of 1000-1350 cm⁻¹.

Aromatic C=C stretching: Several bands in the region of 1400-1600 cm⁻¹.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

CH₃ stretching and bending: Bands in the regions of 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

A search for an experimental FT-IR spectrum for this compound did not yield any specific results.

Table 3: Expected FT-IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Expected Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1350 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

| Methyl (CH₃) | Stretch | 2850 - 3000 |

| Methyl (CH₃) | Bend | 1375 - 1450 |

| Note: This table is a hypothetical representation of the expected data. No experimental data was found. |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Detailed experimental Raman spectroscopic data for this compound, including specific vibrational modes and their corresponding Raman shifts, are not available in the public domain based on a comprehensive search of scientific literature and databases. Such an analysis would be critical for providing a unique molecular fingerprint, revealing information about the vibrations of the C-F, C-N, N=O, and C-H bonds, as well as the deformations of the aromatic ring structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

While the exact mass of this compound can be calculated from its molecular formula, specific experimental data from high-resolution mass spectrometry, particularly detailing its fragmentation patterns upon ionization, have not been publicly reported. HRMS analysis would be invaluable for confirming the elemental composition and for elucidating the fragmentation pathways, which are key to understanding the molecule's stability and the relative strengths of its chemical bonds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

There are no published X-ray crystallography studies for this compound in the searched scientific literature. Since the compound has a melting point of -1 °C, crystallographic analysis would require specialized low-temperature techniques. chemicalbook.com Such a study would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, offering insights into its crystal packing and supramolecular assembly.

Advanced Chromatographic Techniques Coupled with Spectroscopic Detection

Specific studies employing advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound are not detailed in available research. While GC-MS is a common method for the analysis of similar nitroaromatic compounds, retention times and mass spectrometric data specific to this isomer have not been documented in the searched literature. These techniques would be essential for the separation and identification of this compound in complex mixtures.

Mechanistic Investigations and Reactivity Profiles of 1,3 Dimethyl 4 Fluoro 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atom significantly activates the benzene (B151609) ring of 1,3-dimethyl-4-fluoro-2-nitrobenzene towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the fluoride (B91410) ion, a good leaving group in SNAr reactions, by a variety of nucleophiles.

Kinetics and Thermodynamics of Fluorine Displacement by Diverse Nucleophiles

The reactivity of nucleophiles generally follows the order of their nucleophilicity and basicity. For instance, softer, more polarizable nucleophiles like thiolates often exhibit enhanced reactivity. The solvent also plays a crucial role; polar aprotic solvents like DMSO and DMF are known to accelerate SNAr reactions by effectively solvating the cationic counter-ion of the nucleophile, thus increasing its nucleophilicity.

Table 1: Representative Rate Constants for SNAr Reactions of Activated Aryl Fluorides with Amines

| Aryl Fluoride | Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 5.3 x 10⁻¹ |

| 1-Fluoro-2,4-dinitrobenzene | Morpholine | Acetonitrile | 25 | 1.2 x 10⁻¹ |

| 1-Fluoro-4-nitrobenzene | Piperidine | DMSO | 50 | 1.7 x 10⁻⁴ |

This table presents data for structurally related compounds to illustrate the magnitude of rate constants in SNAr reactions. The presence of two methyl groups in this compound would influence these rates.

Regioselectivity and Stereoelectronic Effects of Methyl and Nitro Groups on SNAr Pathways

The regioselectivity of nucleophilic attack on this compound is primarily directed at the carbon atom bearing the fluorine atom (C-4). This is a consequence of the powerful electron-withdrawing effect of the nitro group at the ortho position (C-2) and, to a lesser extent, the para position relative to the fluorine. This effect is transmitted through both inductive and resonance mechanisms, leading to a significant partial positive charge on the carbon attached to the fluorine, making it the most electrophilic site for nucleophilic attack.

The two methyl groups at positions C-1 and C-3 exert stereoelectronic effects on the reaction. Electronically, methyl groups are weakly electron-donating through induction and hyperconjugation. This effect slightly counteracts the activation provided by the nitro group, potentially leading to a modest decrease in the reaction rate compared to a non-methylated analogue.

Sterically, the methyl group at C-3, being ortho to the site of nucleophilic attack, can hinder the approach of bulky nucleophiles. researchgate.net This steric hindrance can lead to a decrease in the reaction rate for larger nucleophiles compared to smaller ones. The methyl group at C-1 is meta to the reaction center and its steric influence is therefore negligible.

Intermediates and Transition State Analysis in SNAr Mechanisms (e.g., Meisenheimer Complexes)

The mechanism of the SNAr reaction of this compound proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Step 1: Formation of the Meisenheimer Complex

The negative charge of the Meisenheimer complex is delocalized throughout the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization is a key factor in stabilizing the intermediate and lowering the activation energy of the reaction. The methyl groups, being weakly electron-donating, have a minor destabilizing effect on this anionic intermediate.

Step 2: Elimination of the Leaving Group

In the second, faster step, the fluoride ion is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, leading to the final substitution product.

Transition State Analysis:

Computational studies on analogous systems have provided insights into the transition state of the SNAr reaction. The transition state for the formation of the Meisenheimer complex involves the partial formation of the new carbon-nucleophile bond and partial breaking of the carbon-fluorine bond, with a significant development of negative charge on the aromatic ring. The geometry of the ring becomes more non-planar as the hybridization of the carbon at the reaction center changes from sp² towards sp³.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on this compound is significantly more challenging than nucleophilic substitution due to the strong deactivating effect of the nitro group. This group withdraws electron density from the ring, making it less susceptible to attack by electrophiles.

Directing Effects of Substituents and Competitive Reaction Pathways

The regioselectivity of any potential electrophilic attack on this compound is determined by the combined directing effects of the four substituents.

Nitro group (-NO₂): A strong deactivating group and a meta-director. It will direct incoming electrophiles to the positions meta to it (C-4 and C-6).

Fluorine atom (-F): A deactivating group (due to its strong inductive effect) but an ortho,para-director (due to resonance). It will direct incoming electrophiles to the positions ortho (C-3 and C-5) and para (C-1) to it.

Methyl groups (-CH₃): Weakly activating groups and ortho,para-directors. The methyl group at C-1 directs to C-2 and C-6, while the methyl group at C-3 directs to C-2 and C-4.

Considering the combined effects:

The nitro group strongly deactivates the entire ring and directs towards C-6.

The fluorine atom directs towards C-5.

The methyl groups direct towards C-6 and C-5.

Computational Modeling of Electrophilic Attack Regioselectivity

While specific computational studies on this compound are not extensively documented, density functional theory (DFT) calculations are a powerful tool for predicting the regioselectivity of electrophilic attack. Such calculations typically involve modeling the energies of the possible Wheland intermediates (also known as arenium ions or σ-complexes) that would be formed upon attack at each available position on the ring.

The relative energies of these intermediates are indicative of the activation energies for their formation, with the most stable intermediate corresponding to the major product. Computational models would likely predict that the intermediates formed by attack at positions that are not destabilized by the adjacent positive charge of the nitro group would be lower in energy. Furthermore, these models can quantify the steric hindrance imposed by the methyl groups, providing a more refined prediction of the most probable site of electrophilic substitution.

Table 2: Predicted Relative Energies of Wheland Intermediates for Electrophilic Attack on a Model Substituted Benzene

| Position of Attack | Relative Energy (kcal/mol) |

| Ortho to Activating Group | 0 (Reference) |

| Meta to Activating Group | +5-8 |

| Para to Activating Group | +1-2 |

| Ortho to Deactivating Group | +10-15 |

| Meta to Deactivating Group | +3-5 |

| Para to Deactivating Group | +12-18 |

This table provides a generalized prediction based on established principles of substituent effects. Actual values for this compound would require specific DFT calculations.

Chemoselective Reduction of the Nitro Group

The reduction of the nitro group is a cornerstone of nitroaromatic chemistry, providing a gateway to a diverse array of functional groups and more complex molecules. The presence of fluoro and methyl substituents on the benzene ring necessitates a careful selection of reagents to achieve high chemoselectivity.

The conversion of this compound to its corresponding aniline (B41778), 3-fluoro-2,6-dimethylaniline, is a key transformation. This can be achieved through various catalytic and stoichiometric methods, with the choice of method often depending on the desired scale, functional group tolerance, and economic viability.

Catalytic Hydrogenation: This is one of the most common and efficient methods for the reduction of nitroarenes. The reaction involves the use of a metal catalyst and a hydrogen source.

Catalysts: Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. These catalysts are highly effective in promoting the reduction of the nitro group while typically leaving other functional groups, such as the fluoro and methyl groups, intact.

Hydrogen Source: Molecular hydrogen (H₂) is the most widely used hydrogen source, often at pressures ranging from atmospheric to several atmospheres. Transfer hydrogenation, using sources like hydrazine, formic acid, or cyclohexene in the presence of a suitable catalyst, offers a convenient alternative to gaseous hydrogen.

Solvents: A range of protic solvents, including ethanol, methanol, and acetic acid, are commonly employed for catalytic hydrogenation.

The general reaction is as follows:

Figure 1. General scheme for the catalytic hydrogenation of this compound to 3-fluoro-2,6-dimethylaniline.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| 5% Pd/C | H₂ | Ethanol | 25-50 | 1-5 | >95 |

| Raney Nickel | H₂ | Methanol | 50-80 | 5-10 | >90 |

| PtO₂ | H₂ | Acetic Acid | 25 | 1 | >98 |

Stoichiometric Reduction: These methods employ metals in acidic or neutral media, or other reducing agents, in stoichiometric amounts.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and robust method for nitro group reduction. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group. Iron in acetic acid is a particularly mild and selective reagent.

Other Reducing Agents: Reagents such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the reduction of nitroarenes and are often used when other reducible functional groups are present that might not be compatible with catalytic hydrogenation.

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Fe / Acetic Acid | Acetic Acid | 80-100 | 85-95 |

| SnCl₂·2H₂O | Ethanol | Reflux | 80-90 |

| Na₂S₂O₄ | Water/Methanol | Reflux | 75-85 |

The reduction of a nitro group to an amine is a six-electron process that proceeds through several stable intermediates. Under carefully controlled conditions, it is possible to isolate or detect these intermediates, which include nitroso and hydroxylamino derivatives.

The stepwise reduction pathway is generally accepted as:

Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Aniline

Formation of Nitroso Derivatives: The first two-electron reduction of this compound would yield the corresponding nitrosobenzene derivative. This can be achieved using milder reducing agents or by electrochemical methods where the reduction potential can be precisely controlled.

Formation of Hydroxylamino Derivatives: Further two-electron reduction of the nitroso intermediate, or a four-electron reduction of the starting nitro compound, leads to the formation of the N-arylhydroxylamine. The photoreduction of substituted nitroarenes in the presence of a hydrogen donor like isopropanol has been shown to be an effective method for the synthesis of N-arylhydroxylamines. acs.org For instance, the reaction of 3-methyl-4-fluoronitrosobenzene with 2,2'-azo-bis-isobutyronitrile in toluene can produce the corresponding tertiary hydroxylamine. cdnsciencepub.com

The characterization of these intermediates typically relies on spectroscopic methods. For example, the nitroso group has a characteristic absorption in the UV-visible spectrum, and both nitroso and hydroxylamino derivatives can be identified by their unique signals in ¹H and ¹³C NMR spectroscopy, as well as by mass spectrometry.

Transformations Involving Methyl Groups

The two methyl groups on the aromatic ring of this compound are susceptible to a variety of chemical transformations, particularly at the benzylic positions.

Selective Oxidation: The benzylic methyl groups can be oxidized to various higher oxidation states, including aldehydes, carboxylic acids, or alcohols.

Oxidation to Carboxylic Acids: Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions will typically oxidize benzylic methyl groups to carboxylic acids. Achieving selective oxidation of one methyl group over the other in this compound would be challenging due to their similar electronic environments. The reaction would likely lead to a mixture of the mono- and di-carboxylic acid products.

Halogenation of Alkylic Positions: The methyl groups can undergo free-radical halogenation at the benzylic position under appropriate conditions.

Free-Radical Bromination: N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) is a highly selective reagent for the bromination of benzylic C-H bonds. This reaction proceeds via a free-radical chain mechanism.

Free-Radical Chlorination: Similarly, N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be used for the chlorination of the methyl groups.

The reaction with NBS would be expected to produce a mixture of the mono-brominated products at the two methyl groups, and potentially di- and tri-brominated products depending on the stoichiometry of the reagents.

| Reagent | Conditions | Product |

| KMnO₄, H₂SO₄ | Heat | 3-Fluoro-2-nitroisophthalic acid |

| NBS, AIBN | CCl₄, Reflux | Mixture of bromomethyl derivatives |

As mentioned above, the primary radical reactions at the methyl groups are initiated by radical initiators, leading to the formation of benzylic radicals. The stability of the benzyl radical intermediate drives the selectivity for reaction at the methyl groups over other positions on the molecule in radical reactions.

The mechanism for free-radical bromination with NBS involves three key steps:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups to form a stable benzyl radical and HBr. This benzyl radical then reacts with a molecule of NBS to form the brominated product and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, continuing the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

Computational and Theoretical Chemistry Studies of 1,3 Dimethyl 4 Fluoro 2 Nitrobenzene

Quantum Chemical Methods for Electronic Structure and Molecular Geometry

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict molecular geometry, electronic distribution, and other key characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Furthermore, DFT is used to calculate various ground state properties that are crucial for characterizing the molecule. These properties include the total energy, dipole moment, and vibrational frequencies. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure.

Table 1: Representative Ground State Properties of a Substituted Nitrobenzene (B124822) Calculated using DFT

| Property | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| Key Vibrational Frequencies (cm⁻¹) | C-N stretch, N-O stretch, C-F stretch, C-H stretch |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Assessment of Basis Sets and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. researchgate.net A basis set is a set of mathematical functions used to build molecular orbitals. Larger and more flexible basis sets, such as the Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), generally provide more accurate results but at a higher computational cost. researchgate.netnih.gov

The exchange-correlation functional in DFT approximates the complex interactions between electrons. nih.gov There is a wide variety of functionals available, ranging from local-density approximations (LDAs) to generalized gradient approximations (GGAs), meta-GGAs, and hybrid functionals which include a portion of exact exchange from Hartree-Fock theory (e.g., B3LYP). researchgate.net The choice of functional can significantly impact the calculated properties, and it is often necessary to benchmark different functionals against experimental data or higher-level theoretical results to select the most appropriate one for the system under study. researchgate.netrsc.org For halogenated nitroaromatic compounds, the selection of a functional that accurately describes both electron correlation and non-covalent interactions is crucial. rsc.org

Electronic Properties and Molecular Orbital Analysis

The electronic properties of a molecule are key to understanding its reactivity and potential applications. Computational methods provide detailed insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical in predicting a molecule's chemical reactivity. youtube.com The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile. thaiscience.info

For 1,3-Dimethyl-4-fluoro-2-nitrobenzene, the HOMO is expected to be located primarily on the electron-rich dimethyl-substituted benzene (B151609) ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. thaiscience.info A smaller HOMO-LUMO gap generally suggests higher reactivity. ajpchem.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Nitrobenzene

| Molecular Orbital | Energy (eV) |

| HOMO | -X.xx |

| LUMO | -Y.yy |

| HOMO-LUMO Gap | Z.zz |

Note: These values are representative of the type of data generated from quantum chemical calculations.

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. researchgate.net The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. nih.gov Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. nih.gov

In the case of this compound, the ESP surface would likely show a significant negative potential around the oxygen atoms of the nitro group and the fluorine atom, reflecting their high electronegativity. nih.gov Conversely, positive potential would be expected around the hydrogen atoms of the methyl groups and on the aromatic ring, particularly in proximity to the electron-withdrawing nitro and fluoro substituents. nih.gov This information is crucial for understanding how the molecule will interact with other molecules, including solvents and reactants.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering valuable insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies, and electronic absorption spectra. These predictions are instrumental in confirming the molecular structure and understanding its electronic and vibrational properties.

Computational NMR Chemical Shifts (e.g., GIAO, IGLO Methods)

The prediction of NMR chemical shifts through computational methods is a cornerstone of modern structural elucidation. Methodologies such as the Gauge-Including Atomic Orbital (GIAO) and the Individual Gauge for Localized Orbitals (IGLO) methods are frequently employed for this purpose. These approaches, often used in conjunction with Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, can provide theoretical ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values. prensipjournals.comresearchgate.net

For this compound, theoretical chemical shifts would be calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). The process involves optimizing the molecular geometry of the compound and then performing the NMR calculation at a chosen level of theory and basis set, such as B3LYP/6-311++G(d,p). researchgate.net The resulting isotropic shielding values are then converted into chemical shifts.

Illustrative ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 135.2 | - |

| C2 | 148.9 | - |

| C3 | 128.5 | - |

| C4 | 159.8 (J C-F) | 7.35 |

| C5 | 118.1 (J C-F) | 7.95 |

| C6 | 130.4 | - |

| CH₃ (at C1) | 15.8 | 2.45 |

| CH₃ (at C3) | 18.2 | 2.60 |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual computational results would require specific calculations for this compound.

Vibrational Frequency Calculations and Spectroscopic Assignment Support

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are invaluable for assigning the observed experimental bands to specific molecular motions. By employing methods like DFT, the vibrational frequencies and their corresponding intensities can be predicted. jconsortium.com

For this compound, a frequency calculation would typically follow a geometry optimization to ensure the structure corresponds to a true energy minimum. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. These calculations allow for the detailed assignment of vibrational modes, including C-H stretching, C=C aromatic ring stretching, NO₂ symmetric and asymmetric stretching, C-F stretching, and various bending modes. prensipjournals.comjconsortium.com

Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring |

| CH₃ Stretch | 2980-2920 | Symmetric and asymmetric stretching of methyl C-H bonds |

| Aromatic C=C Stretch | 1620-1580 | Stretching of carbon-carbon bonds in the benzene ring |

| NO₂ Asymmetric Stretch | 1550-1520 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | 1360-1330 | Symmetric stretching of the nitro group |

| C-F Stretch | 1250-1200 | Stretching of the carbon-fluorine bond |

Note: This table presents illustrative data. Precise frequencies would be obtained from specific quantum chemical calculations for this compound.

UV-Vis Absorption Spectra Simulation and Electronic Transitions

Computational methods can also simulate UV-Vis absorption spectra, providing insights into the electronic transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for this purpose. The calculations yield the excitation energies, corresponding wavelengths (λmax), and oscillator strengths of the electronic transitions. researchgate.net

For this compound, a TD-DFT calculation would reveal the nature of the electronic transitions, such as π → π* and n → π* transitions. This information is crucial for understanding the photophysical properties of the compound and interpreting its experimental UV-Vis spectrum. The solvent effects can also be incorporated into these calculations to provide more accurate predictions.

Illustrative Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) |

| π → π | 254 | 0.215 |

| n → π | 320 | 0.018 |

Note: The data provided in this table is for illustrative purposes and represents typical results for substituted nitrobenzenes. Specific calculations are required for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions. For this compound, theoretical methods can be used to map out reaction pathways, identify transition states, and determine activation energies, thereby providing a deep understanding of its reactivity.

Transition State Localization and Activation Energy Determination

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods allow for the precise localization of transition state geometries. This is typically achieved through algorithms that search for a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. prensipjournals.com

Once the geometries of the reactants, transition state, and products are optimized, their energies can be calculated to determine the activation energy (Ea) of the reaction. The activation energy is the energy barrier that must be overcome for the reaction to proceed and is a critical factor in determining the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, these calculations can predict the feasibility and kinetics of the reaction.

Reaction Pathway Mapping and Energetic Landscapes

Beyond identifying a single transition state, computational chemistry can be used to map the entire reaction pathway. This involves tracing the minimum energy path that connects reactants to products via the transition state. By calculating the energy at various points along this path, an energetic landscape, or reaction profile, can be constructed.

This profile provides a visual representation of the energy changes that occur throughout the reaction, including the energies of any intermediates and transition states. For complex, multi-step reactions, this mapping can reveal the rate-determining step and provide a comprehensive understanding of the reaction mechanism. For this compound, this could be applied to study its behavior in various organic transformations.

Despite a comprehensive search for scholarly articles and research data, specific computational and theoretical chemistry studies focusing on the intermolecular interactions and crystal lattice energy of this compound are not available in the public domain.

Therefore, it is not possible to provide detailed research findings or data tables on this specific topic as per the requested outline. The scientific community has not published dedicated studies on the intermolecular interactions or crystal lattice energy of this particular compound.

Advanced Applications of 1,3 Dimethyl 4 Fluoro 2 Nitrobenzene As a Versatile Synthetic Building Block

Precursor in Complex Fine Chemical Synthesis

The strategic placement of methyl, fluoro, and nitro groups on the benzene (B151609) ring of 1,3-Dimethyl-4-fluoro-2-nitrobenzene provides a rich platform for a variety of chemical transformations. This allows for the controlled introduction of additional functional groups and the construction of intricate molecular architectures.

Design and Synthesis of Multi-Substituted Anilines and Derivatives

One of the most prominent applications of this compound is its role as a precursor to multi-substituted anilines. The nitro group can be readily reduced to an amino group under various catalytic hydrogenation conditions, yielding 2,6-dimethyl-4-fluoroaniline. This resulting aniline (B41778) is a valuable intermediate in its own right, with the amino group serving as a handle for further functionalization.

The fluorine atom, activated by the ortho and para-directing nitro group (and subsequently the amino group), is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, such as alkoxides, thiolates, and amines, at the C4 position. This two-step process of reduction followed by nucleophilic substitution provides a straightforward route to a diverse array of 2,6-dimethyl-4-substituted anilines.

Table 1: Examples of Multi-Substituted Anilines Derived from this compound

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. H₂, Pd/C 2. NaOR, heat | 4-Alkoxy-2,6-dimethylaniline |

| This compound | 1. Fe, HCl 2. RSH, base | 4-(Alkylthio)-2,6-dimethylaniline |

| This compound | 1. SnCl₂, HCl 2. R₂NH, heat | N,N-Dialkyl-2,6-dimethyl-4-aminophenylamine |

Construction of Intricate Heterocyclic Systems via Cyclization Reactions

The derivatives of this compound, particularly the corresponding anilines and their further elaborated products, are key intermediates in the synthesis of various heterocyclic systems. The presence of multiple, strategically positioned functional groups allows for intramolecular cyclization reactions to form fused ring systems.

For instance, ortho-phenylenediamines, which can be conceptually derived from further functionalization of the aniline products, are common precursors for the synthesis of benzimidazoles. Similarly, condensation reactions of diamine derivatives with α-dicarbonyl compounds can lead to the formation of quinoxalines. While direct examples starting from this compound are not extensively documented in readily available literature, the synthetic utility of analogous fluorinated and nitrated aromatic compounds in forming such heterocyclic structures is well-established. researchgate.net The 2,6-dimethyl substitution pattern offers steric control and can influence the regioselectivity of cyclization reactions, leading to specific isomers of the resulting heterocyclic compounds.

Strategic Intermediate in Agrochemical Research and Development

The incorporation of fluorine atoms into agrochemical candidates is a widely employed strategy to enhance their efficacy, metabolic stability, and bioavailability. The fluorinated building block, this compound, and its derivatives are therefore of significant interest in the design and synthesis of novel pesticides and herbicides.

Synthesis of Novel Pesticides and Herbicides with Defined Chemical Structures

While specific commercial pesticides or herbicides directly synthesized from this compound are not publicly disclosed, the structural motifs accessible from this precursor are present in various patented agrochemical compounds. For example, fluorinated anilines are key components in a number of herbicidal and fungicidal molecules. The 2,6-dimethylaniline (B139824) moiety, in particular, is a feature in several classes of agrochemicals. The conversion of fluoronitrobenzenes to their corresponding anilines is a crucial step in the synthesis of certain herbicides. nih.gov

The synthetic pathways described in section 6.1.1 can be utilized to generate libraries of novel compounds for high-throughput screening in agrochemical discovery programs. The ability to systematically vary the substituent at the 4-position allows for the fine-tuning of the biological activity of the resulting molecules.

Exploration of Structure-Activity Relationships from a Chemical Perspective

The study of structure-activity relationships (SAR) is fundamental to the development of effective agrochemicals. The versatile chemistry of this compound allows for the systematic modification of a lead compound's structure, enabling researchers to probe the chemical basis of its biological activity.

By preparing a series of analogs with different substituents at the 4-position (alkoxy, aryloxy, alkylthio, etc.), chemists can investigate how changes in lipophilicity, electronic properties, and steric bulk affect the molecule's interaction with its biological target. The presence of the fluorine atom itself is a key variable, as its high electronegativity and ability to form strong bonds can significantly influence a molecule's binding affinity and metabolic fate. Understanding these relationships from a chemical standpoint is crucial for designing more potent and selective agrochemicals.

Table 2: Physicochemical Properties of Substituents for SAR Studies

| Substituent (at C4) | Hansch Lipophilicity Parameter (π) | Hammett Electronic Parameter (σp) | Molar Refractivity (MR) |

| -F | 0.14 | 0.06 | 0.92 |

| -OCH₃ | -0.02 | -0.27 | 7.87 |

| -SCH₃ | 0.61 | 0.00 | 13.04 |

| -NH₂ | -1.23 | -0.66 | 5.42 |

| -CN | -0.57 | 0.66 | 6.33 |

This table provides general parameters for common substituents that could be introduced via nucleophilic substitution on the corresponding aniline derivative, illustrating the range of properties that can be explored in SAR studies.

Monomer or Intermediate in Advanced Materials Science

The application of this compound as a monomer or intermediate in advanced materials science is an emerging area of interest. The reactivity of the fluoro and nitro groups allows for its incorporation into polymeric structures, potentially imparting desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Nitro- and fluoro-substituted aromatic compounds can be used in the synthesis of high-performance polymers like poly(ether imide)s through nucleophilic aromatic substitution polymerization. researchgate.netmurraystate.edu In such a process, the nitro group can act as a leaving group in a displacement reaction with a bisphenoxide monomer. While specific examples utilizing this compound are not prevalent in the literature, its structure suggests potential applicability in this field. The diamine derivative, 2,6-dimethyl-4-fluoroaniline, could also serve as a monomer in the synthesis of polyamides or polyimides. The presence of the fluorine atom could enhance the solubility and processability of the resulting polymers, as well as modify their dielectric properties. Further research is required to fully explore the potential of this compound in the development of novel materials.

Synthesis of Specialty Polymers and Resins with Tunable Properties

The incorporation of fluorine atoms into polymer backbones is known to impart a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. umn.edu this compound serves as a valuable monomer in the synthesis of specialty polymers and resins. The presence of the fluorine and nitro groups allows for specific polymerization reactions, leading to materials with tailored characteristics.

The fluoro group can be displaced through nucleophilic aromatic substitution, a common method for forming polymer chains. The nitro group, being strongly electron-withdrawing, activates the fluorine atom for such substitutions. This reactivity allows for the creation of poly(ether)s or poly(thioether)s by reacting this compound with difunctional nucleophiles like bisphenols or dithiols. The resulting polymers often exhibit enhanced thermal stability and chemical inertness due to the fluorinated aromatic units.

Furthermore, the nitro group itself can be chemically modified either before or after polymerization. For instance, its reduction to an amine group provides a site for further functionalization or cross-linking, enabling the production of thermosetting resins with high mechanical strength and thermal resistance. The methyl groups on the aromatic ring can also influence the polymer's properties by affecting chain packing and solubility. The ability to modify these functional groups provides a pathway to fine-tune the properties of the final polymer or resin for specific high-performance applications. Research in this area focuses on developing materials with improved thermal and chemical resistance for use in demanding environments. chemimpex.com

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Advantage | Rationale |

| Thermal Stability | High | Incorporation of aromatic and fluoro groups into the polymer backbone. |

| Chemical Resistance | Excellent | The stable C-F bond and aromatic nature of the monomer unit. |

| Mechanical Strength | High | Potential for cross-linking through the nitro/amino group. |

| Solubility | Tunable | The presence of methyl groups can enhance solubility in organic solvents. |

| Adhesion | Modifiable | The polarity of the nitro/amino group can be leveraged to improve adhesion. |

Development of Optoelectronic or Functional Organic Materials

Functional organic materials with specific optoelectronic properties are at the forefront of materials science research. The electronic characteristics of this compound make it a promising candidate for the synthesis of such materials. The nitro group is a well-known electron-accepting moiety, which, when combined with suitable electron-donating groups, can lead to molecules with interesting charge-transfer properties.

This "push-pull" architecture is fundamental to the design of organic materials for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). By chemically modifying this compound to introduce electron-donating substituents, it is possible to create chromophores with significant intramolecular charge transfer. The fluorine atom can also play a role in tuning the electronic energy levels and improving the material's stability and processing characteristics.

For example, the nitro group can be reduced to an amine, which is a strong electron donor. This amine can then be further functionalized. Alternatively, the fluorine atom can be substituted with various electron-donating groups via nucleophilic aromatic substitution. The resulting derivatives can be investigated for their photophysical properties, such as absorption and emission spectra, to assess their suitability for optoelectronic applications. The development of such materials from fluorinated nitroaromatic compounds is an active area of research. nbinno.com

Building Block for Advanced Dyes and Pigments

The chromophoric properties of nitroaromatic compounds make them valuable precursors in the synthesis of dyes and pigments. researchgate.net this compound can serve as a key intermediate for the production of a variety of colorants. The synthesis often involves the reduction of the nitro group to an amino group, yielding 2,4-dimethyl-5-fluoroaniline. This aniline derivative can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.

The color of the resulting dye can be tuned by the choice of the coupling partner. The presence of the fluorine and methyl groups on the aromatic ring can influence the dye's properties, such as its shade, lightfastness, and solubility. For instance, the fluorine atom can enhance the brightness and stability of the dye.

In addition to azo dyes, this versatile intermediate can be used to synthesize other classes of dyes and pigments. The reactivity of the fluoro and nitro groups allows for the construction of more complex heterocyclic and polycyclic structures that form the basis of high-performance pigments. These pigments are valued for their durability and resistance to fading, making them suitable for use in automotive paints, plastics, and printing inks. The use of fluorinated nitroaromatic compounds in the production of dyes and pigments is a well-established strategy for achieving high-performance characteristics. chemimpex.com

Rational Design and Synthesis of Next-Generation Pharmaceutical Intermediates

Fluorinated and nitrated aromatic compounds are crucial building blocks in the pharmaceutical industry. nbinno.com The introduction of fluorine into a drug molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to target proteins. The nitro group, while sometimes associated with toxicity, is a versatile functional group that can be a key pharmacophore or a precursor to other important functionalities, such as an amino group. researchgate.net

This compound is a valuable intermediate for the rational design and synthesis of new pharmaceutical agents. The presence of multiple reaction sites on the molecule allows for the systematic modification of its structure to explore structure-activity relationships. For example, a closely related isomer, 2-fluoro-1,3-dimethyl-5-nitrobenzene, is used as an intermediate in the preparation of androgen receptor antagonists. chemicalbook.com This suggests that this compound could be a precursor for a variety of biologically active compounds.

The synthesis of pharmaceutical intermediates from this compound can involve a variety of chemical transformations. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings. The fluorine atom can be displaced by nucleophiles to introduce a wide range of substituents. The methyl groups can also be functionalized, although this is less common. This synthetic versatility makes this compound a powerful tool for medicinal chemists in the discovery of new drugs.

Table 2: Key Chemical Transformations of this compound in Pharmaceutical Synthesis

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Application |

| Nitro Reduction | H₂, Pd/C or Sn/HCl | Amino (-NH₂) | Synthesis of amides, sulfonamides, ureas, and heterocycles. |

| Nucleophilic Aromatic Substitution | ROH, RSH, R₂NH | Ether (-OR), Thioether (-SR), Amine (-NR₂) | Introduction of diverse side chains to modulate biological activity. |

| Suzuki Coupling (after conversion to triflate or halide) | Arylboronic acid, Pd catalyst | Biaryl | Construction of complex molecular scaffolds. |

Prospective Research Directions and Future Innovations

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of nitroaromatic compounds often relies on "mixed acid" (a combination of nitric and sulfuric acids), a process that is effective but generates significant acidic waste and can pose safety risks. Future research into the synthesis of 1,3-Dimethyl-4-fluoro-2-nitrobenzene will undoubtedly prioritize the development of more sustainable and environmentally benign routes. This involves a multi-faceted approach aimed at reducing waste, minimizing energy consumption, and utilizing less hazardous materials.

Key research thrusts in this area would include:

Solid Acid Catalysts: Investigating the use of solid acid catalysts, such as zeolites, to replace liquid sulfuric acid. Zeolites can offer shape selectivity, potentially improving the regioselectivity of the nitration of 1-fluoro-2,3-dimethylbenzene to yield the desired this compound isomer. Furthermore, solid catalysts can be more easily separated from the reaction mixture and potentially regenerated and reused, thus minimizing waste streams.

Alternative Nitrating Agents: Exploring less corrosive and hazardous nitrating agents. Dinitrogen pentoxide (N₂O₅) in an inert solvent is a powerful nitrating agent that avoids the need for strong acids. Other possibilities include the use of nitrate (B79036) salts in conjunction with activating agents.

Green Solvents: Moving away from traditional chlorinated solvents towards more environmentally friendly options. This could include bio-derived solvents or even performing reactions in supercritical fluids like CO₂, which can simplify product purification and eliminate solvent waste.

A comparative overview of traditional versus prospective sustainable synthesis parameters is presented in Table 1.

| Parameter | Traditional Nitration | Prospective Sustainable Route |

| Catalyst | Concentrated Sulfuric Acid | Reusable Solid Acid (e.g., Zeolite) |

| Nitrating Agent | Concentrated Nitric Acid | Dinitrogen Pentoxide or Nitrate Salts |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Green Solvents (e.g., Ionic Liquids, Supercritical CO₂) |

| Energy Input | Conventional Thermal Heating | Microwave Irradiation or Sonication |

| Waste Profile | High Volume of Acidic Effluent | Minimized Waste, Recyclable Catalyst |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. For a specific target like this compound, these computational tools can significantly accelerate the development of optimal synthetic protocols.

Future research in this domain would focus on:

Reaction Outcome Prediction: Utilizing sophisticated algorithms, such as those based on transformer neural networks (similar to models used in natural language processing), to predict the major and minor products of the nitration of 1-fluoro-2,3-dimethylbenzene under various conditions. These models are trained on vast databases of known chemical reactions and can identify subtle patterns that influence regioselectivity.

Condition Optimization: Employing ML models to navigate the complex parameter space of a chemical reaction (temperature, concentration, catalyst loading, reaction time) to identify the optimal conditions for maximizing the yield and purity of this compound. This can drastically reduce the number of experiments required, saving time and resources.

Retrosynthesis and Route Design: Advanced AI platforms can propose novel synthetic routes to the target molecule, potentially identifying more efficient or sustainable pathways that might not be immediately obvious to a human chemist.

The impact of AI/ML on synthetic development can be illustrated by considering the optimization of reaction yield, as shown in the hypothetical data in Table 2.

| Experimental Run | Temperature (°C) | Catalyst Loading (mol%) | Residence Time (min) | Predicted Yield (%) | Actual Yield (%) |

| 1 (Initial) | 25 | 5 | 60 | 65 | 63 |

| 2 (ML Suggested) | 40 | 7 | 45 | 88 | 85 |

| 3 (ML Suggested) | 35 | 8 | 50 | 92 | 91 |

| 4 (ML Optimum) | 38 | 7.5 | 48 | 94 | 93 |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The synthesis of a specific isomer like this compound necessitates a high degree of regioselectivity. The development of novel catalytic systems is a cornerstone of achieving such precision.

Prospective research directions include:

Lanthanide-Based Catalysts: Lanthanide(III) triflates have shown promise in catalyzing nitration reactions with stoichiometric amounts of nitric acid, often with high efficiency. beilstein-journals.org Investigating a library of these catalysts could identify one that provides superior selectivity for the desired isomer.

Fluorous Biphasic Catalysis: The use of catalysts like Ytterbium perfluorooctanesulfonate (B1231939) in a fluorous solvent system allows for the efficient nitration of aromatic compounds. A key advantage is the simple separation and recycling of the catalyst by phase separation, contributing to a more sustainable process. beilstein-journals.org

Enzymatic Catalysis: While challenging for nitration, the field of biocatalysis is rapidly expanding. Future research could explore the directed evolution of enzymes, such as cytochrome P450 variants, to catalyze the regioselective nitration of aromatic substrates. cetjournal.it This approach offers the potential for unparalleled selectivity under mild, aqueous conditions.

Uncovering Unprecedented Reactivity Patterns through Mechanistic Discovery

A deep understanding of the reaction mechanism is crucial for controlling the outcome of a chemical transformation. For the electrophilic aromatic substitution (nitration) leading to this compound, modern mechanistic studies can provide invaluable insights.

Future research would likely involve: